N-benzyl-N-(2-oxopropyl)acetamide
Description
Properties
CAS No. |
61357-16-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-benzyl-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)8-13(11(2)15)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI Key |
WHOMALFADXYJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of N-benzyl-2-aminopropanone
One of the most straightforward approaches involves acylation of N-benzyl-2-aminopropanone (an α-amino ketone derivative) with an acetylating agent such as acetic anhydride or acetyl chloride. This method leverages the nucleophilicity of the amino group to form the amide bond.
Reaction Scheme:
N-benzyl-2-aminopropanone + Acetic anhydride → this compound + Acetic acid-
- Solvent: Dichloromethane or similar inert solvent
- Temperature: Ambient to mild heating (20–40°C)
- Base: Triethylamine or pyridine to scavenge acid byproducts
-
- High selectivity for amide formation
- Mild reaction conditions
- Good yields reported in related amide syntheses
-
- Requires access to N-benzyl-2-aminopropanone, which may need to be synthesized separately
Reductive Amination Followed by Acetylation
An alternative two-step method involves:
- Reductive amination: Reaction of benzylamine with 2-oxopropanal (methylglyoxal) to form N-benzyl-2-aminopropanone intermediate.
- Acetylation: Acetylation of the resulting amine with acetic anhydride or acetyl chloride to yield the target compound.
-
- Benzylamine
- 2-oxopropanal (methylglyoxal)
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalyst
- Acetylating agent: Acetic anhydride or acetyl chloride
-
- Reductive amination in methanol or ethanol at room temperature
- Acetylation under inert atmosphere to avoid hydrolysis
Research Findings:
This method allows for the flexible introduction of the oxopropyl group and is supported by protocols for similar α-amino ketone derivatives.
Hydrogenolysis of N-benzylated Intermediates
Based on patent literature, a method involving hydrogenolysis of N-benzylated intermediates under catalytic hydrogenation conditions can be adapted:
- Catalyst: 5% palladium on carbon (Pd/C), often wet (50% water-moistened)
- Conditions:
- Hydrogen pressure: 40–98 psi
- Temperature: 40–45°C
- Solvent: Isopropanol with acetic acid as additive
- Process:
- The N-benzyl protecting group is removed by hydrogenolysis, followed by in situ acylation or salt formation to yield the target amide.
This method is particularly useful when preparing chiral or functionalized derivatives related to this compound.
Detailed Experimental Data and Process Parameters
Mechanistic Insights and Reaction Pathways
Acylation Mechanism: The lone pair on the nitrogen of the amino ketone attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate that collapses to release acetic acid and form the amide bond.
Reductive Amination: The aldehyde carbonyl of methylglyoxal condenses with benzylamine to form an imine intermediate, which is then reduced to the amine by NaBH3CN.
Hydrogenolysis: Palladium catalyzes the cleavage of the N-benzyl bond under hydrogen atmosphere, liberating the free amine which can then be acylated.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Acylation | N-benzyl-2-aminopropanone + Ac2O | Simple, direct, mild conditions | Requires intermediate synthesis | 80–90 |
| Reductive Amination + Acetylation | Benzylamine + methylglyoxal + NaBH3CN + Ac2O | Flexible, modular synthesis | Multi-step, requires reducing agent | 75–85 |
| Hydrogenolysis of N-benzylated intermediate | Pd/C, H2, AcOH, isopropanol | High yield, suitable for chiral derivatives | Requires hydrogenation setup | >90 |
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.
Reduction: Formation of N-benzyl-N-(2-hydroxypropyl)acetamide.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-benzyl-N-(2-oxopropyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may act as an inhibitor or modulator of specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-oxopropyl)acetamide involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the 2-oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Acetamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| N-Benzyl-N-(2-oxopropyl)acetamide | Not Provided | Not Provided | Benzyl, 2-oxopropyl | Not Reported | Amide, Ketone |
| N-(2-(2-Oxopropyl)phenyl)acetamide | C₁₁H₁₃NO₂ | 191.23 | Phenyl, 2-oxopropyl | Not Reported | Amide, Ketone, Aromatic |
| N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide | C₁₇H₂₄N₂O₂ | 288.18 | Benzyl, cyclohexylamino-2-oxoethyl | 122–124 | Amide, Ketone, Secondary amine |
| N-Acetyl-N-(2-oxopropyl)acetamide | Not Provided | Not Provided | Acetyl, 2-oxopropyl | Not Reported | Amide, Ketone |
Key Observations :
- Aromatic vs. This could influence solubility and crystallinity .
- Ketone Functionality : The 2-oxopropyl group in all compounds provides a reactive ketone site, enabling nucleophilic additions or hydrogen bonding, which may affect aggregation behavior .
- Bulkier Substituents: The cyclohexylamino group in N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide increases molecular weight (288.18 g/mol) and melting point (122–124°C) compared to simpler derivatives, likely due to enhanced intermolecular interactions .
Key Observations :
- Multicomponent Reactions: High yields (e.g., 81% for the cyclohexylamino derivative) are achievable using one-pot reactions, suggesting scalability for structurally complex acetamides .
- Reactivity of 2-Oxopropyl Group : The ketone in the 2-oxopropyl chain may participate in further derivatization, such as forming hydrazones or undergoing condensations .
Biological Activity
N-benzyl-N-(2-oxopropyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a benzyl group, an acetamide moiety, and a propanoyl group. Its molecular formula is C₉H₉NO₂, with a molecular weight of approximately 205.25 g/mol. The compound's chemical reactivity is influenced by the carbonyl group adjacent to the acetamide, which plays a crucial role in its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Effects : Studies have shown that compounds similar to this compound can possess potent anticonvulsant properties. For example, derivatives of N-benzyl-2-acetamidoacetamides have been identified as effective anticonvulsants, with specific structural features enhancing their activity .
- Anticancer Potential : Recent investigations into related compounds suggest potential anticancer activities. For instance, N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine derivatives have been studied for their efficacy against cancer cell lines .
The precise mechanism of action for this compound often involves interaction with specific receptors or enzymes that modulate biological pathways. The dual functionality as both an amide and a ketone may enhance its reactivity compared to simpler analogs, potentially leading to distinct pharmacological effects.
Case Study 1: Anticonvulsant Activity
A study on 2-substituted N-benzyl-2-acetamidoacetamides demonstrated significant anticonvulsant activity in animal models. The most potent derivatives exhibited ED50 values comparable to established anticonvulsants like phenytoin, indicating strong therapeutic potential .
| Compound Name | Structure Features | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | Contains methoxy group | 8.3 (i.p.) | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Contains ethoxy group | 17.3 (i.p.) | Intraperitoneal |
Case Study 2: Anticancer Activity
In another study focusing on derivatives of N-benzyl compounds, anticancer activity was assessed using the MTT assay on HT29 and DU145 cell lines. The results indicated that certain derivatives could effectively inhibit cell proliferation, suggesting their potential as anticancer agents .
Synthesis and Yield
The synthesis of this compound generally involves acylation methodologies that yield high purity products. For instance, various acylation agents have been tested with yields exceeding 90% under optimized conditions.
Q & A
Q. What synthetic routes are available for N-benzyl-N-(2-oxopropyl)acetamide, and how are intermediates purified?
this compound can be synthesized via multi-step organic reactions. For example, electrochemical bromination of enamides using sodium bromide under controlled potentials (e.g., 1.5 V) yields brominated derivatives, with purification via flash chromatography (petroleum ether/ethyl acetate gradient) . Amidation reactions, such as refluxing benzylamine derivatives with acetic acid in ethanol, are also common, followed by recrystallization for purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural elucidation requires a combination of:
Q. What in vitro biological assays are suitable for initial activity screening?
Standard protocols include:
- DNA binding studies using UV-Vis titration or fluorescence quenching .
- Antimicrobial testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via MIC assays .
Advanced Research Questions
Q. How can computational methods address contradictions in spectral data during structural analysis?
Density Functional Theory (DFT) calculations optimize molecular geometries and predict vibrational/electronic spectra, resolving ambiguities in experimental IR or NMR data. For example, DFT can validate keto-enol tautomerism in acetamide derivatives .
Q. What strategies improve enantiomeric resolution in chiral derivatives of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. Mobile phases like hexane/isopropanol (90:10) achieve baseline resolution, with enantiomeric ratios quantified via retention time analysis (e.g., 96:4 er) .
Q. How can electrochemical synthesis minimize byproduct formation in brominated derivatives?
Optimizing reaction parameters (e.g., potential: 1.5 V, electrolyte: NaBr in acetonitrile) enhances selectivity. Dry-loading purification and gradient elution (petroleum ether/ethyl acetate) reduce impurities like di-brominated byproducts .
Q. What mechanistic insights guide the design of this compound-based catalysts?
Transition-state modeling (e.g., for amidation or cyclization reactions) identifies steric/electronic effects. For instance, benzyl groups stabilize intermediates via π-π interactions, improving catalytic efficiency in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
